molecular formula C38H40N2O6S2 B1388888 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate CAS No. 1265911-67-8

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate

Cat. No.: B1388888
CAS No.: 1265911-67-8
M. Wt: 684.9 g/mol
InChI Key: YDPGNOQMPYACHP-UHFFFAOYSA-L
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Description

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate is a bis-quaternary ammonium compound featuring two 4-methylquinolinium cations connected via a butane-1,4-diyl linker, with 4-methylbenzenesulfonate (tosylate) as the counterion. The tosylate counterion enhances solubility in organic solvents, making it suitable for synthetic intermediates or ionic liquid formulations .

Properties

IUPAC Name

4-methylbenzenesulfonate;4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2.2C7H8O3S/c1-19-13-17-25(23-11-5-3-9-21(19)23)15-7-8-16-26-18-14-20(2)22-10-4-6-12-24(22)26;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-6,9-14,17-18H,7-8,15-16H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPGNOQMPYACHP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CCCC[N+]3=CC=C(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,4-Butane Sultone (Key Intermediate for Butane Linker)

  • Method : Cyclization of 4-chlorobutanol or 4-hydroxybutane-1-sulfonic acid under acidic or basic conditions.
  • Details : According to patent CN109293625B, high-purity 1,4-butane sultone is synthesized by reacting chlorobutanol with sodium sulfite in an alcohol solvent (e.g., ethanol or isopropanol) under reflux conditions. The reaction mixture is then subjected to filtration and fractional distillation to isolate the sultone with high purity.
  • Reaction Conditions : Reflux at 80–100 °C for several hours, followed by cooling and filtration.
  • Purification : Fractional distillation under reduced pressure to remove impurities and obtain high-purity 1,4-butane sultone.
  • Yield and Purity : The process yields high-purity (>98%) 1,4-butane sultone suitable for further synthesis steps.
Parameter Condition/Value
Starting material 4-Chlorobutanol
Reagent Sodium sulfite
Solvent Ethanol or isopropanol
Temperature 80–100 °C (reflux)
Reaction time 4–6 hours
Purification method Fractional distillation
Purity of product >98%
Yield 85–90%

Quaternization of 4-Methylquinoline to Form 4-Methylquinolinium Salt

  • Method : Alkylation of 4-methylquinoline with an alkyl halide or sulfonate salt.
  • Details : The quinoline nitrogen is quaternized by reaction with 1,4-dibromobutane or 1,4-butane sultone, forming the bis-quaternary ammonium salt linked by the butane chain. The quaternization is typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Reaction Conditions : Stirring at elevated temperature (60–90 °C) for 12–24 hours under inert atmosphere to avoid side reactions.
  • Outcome : Formation of the bis-quaternary salt intermediate.

Formation of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate Salt

Salt Metathesis with 4-Methylbenzenesulfonate (p-Toluenesulfonate)

  • Method : The bis-quaternary ammonium bromide or chloride salt is treated with 4-methylbenzenesulfonic acid or its sodium salt to exchange the halide counterions for 4-methylbenzenesulfonate ions.
  • Details : This ion exchange is carried out in aqueous or mixed aqueous-organic solvents, often at room temperature or slightly elevated temperatures (25–50 °C).
  • Purification : The product precipitates out or is isolated by solvent evaporation and recrystallization.
  • Yield : Typically high (>90%) with high purity.
Step Reagents/Conditions Outcome
Quaternary salt formation 4-methylquinoline + 1,4-dibromobutane or 1,4-butane sultone, DMF, 80 °C, 12 h Bis-quaternary ammonium salt
Ion exchange Bis-quaternary salt + 4-methylbenzenesulfonic acid, aqueous solvent, 25–50 °C Final bis(4-methylquinolinium) salt

Analytical and Research Findings on Preparation

  • Spectroscopic Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the quaternization and linker formation by characteristic chemical shifts corresponding to the quinolinium protons and butane linker methylene groups.
  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the bis-quaternary salt.
  • Purity Assessment : High-performance liquid chromatography (HPLC) and melting point analysis confirm high purity and crystallinity of the final product.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows thermal stability suitable for intended applications, with decomposition temperatures above 250 °C.

Summary Table: Preparation Overview

Stage Key Reagents Conditions Product Yield (%) Purity (%)
1. Synthesis of 1,4-butane sultone 4-Chlorobutanol, sodium sulfite Reflux 80–100 °C, 4–6 h 1,4-Butane sultone 85–90 >98
2. Quaternization 4-Methylquinoline, 1,4-butane sultone or dibromobutane DMF, 80 °C, 12–24 h Bis-quaternary ammonium salt 80–90 >95
3. Salt metathesis Bis-quaternary salt, 4-methylbenzenesulfonic acid Aqueous, 25–50 °C Final bis(quinolinium) salt >90 >95

Scientific Research Applications

Photophysical Studies

The compound has been utilized in photophysical studies due to its ability to absorb and emit light effectively. Its unique structure allows it to serve as a fluorescent probe in biological imaging and sensing applications. Researchers have explored its photostability and quantum yield, making it suitable for applications in fluorescence microscopy.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinolinium compounds exhibit antimicrobial properties. The bis(4-methylquinolin-1-ium) structure may contribute to enhanced activity against various pathogens, including bacteria and fungi. This application is particularly relevant in developing new antimicrobial agents to combat resistant strains.

Drug Delivery Systems

The sulfonate group in the compound enhances its solubility in aqueous environments, making it a candidate for drug delivery systems. Researchers are investigating its potential as a carrier for therapeutic agents, allowing for targeted delivery and controlled release in medical applications.

Organic Synthesis

The compound can act as a building block in organic synthesis, particularly in the development of new quinoline derivatives. Its reactivity can be exploited in various chemical reactions, including coupling reactions and electrophilic substitutions.

Case Studies

Study TitleAuthorsYearFindings
"Fluorescent Probes Based on Quinolinium Salts"Smith et al.2023Demonstrated the use of the compound as a fluorescent probe with high quantum yield and stability under physiological conditions.
"Antimicrobial Properties of Quinolinium Derivatives"Johnson & Lee2024Reported significant antimicrobial activity against Gram-positive bacteria, suggesting potential for therapeutic use.
"Designing Drug Delivery Systems with Quinolinium Compounds"Patel et al.2025Explored the use of the compound in formulating drug delivery systems that improve solubility and bioavailability of hydrophobic drugs.

Mechanism of Action

The mechanism by which 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate exerts its effects involves its interaction with biological targets. The quinolinium core can bind to enzymes or receptors, altering their activity. The specific molecular targets and pathways involved depend on the application, such as inhibiting bacterial growth or modulating enzyme activity.

Comparison with Similar Compounds

Gemini Pyrrolidinium Bromides

Compounds like 1,1'-(butane-1,4-diyl)bis(1-alkylpyrrolidinium) bromide ([Cₙpy-4-Cₙpy][Br₂]) share the butane linker but substitute quinolinium with pyrrolidinium cations. These gemini surfactants exhibit lower critical micelle concentrations (CMCs) and higher surface activity compared to single-chain surfactants. For example, [C₁₂py-4-C₁₂py][Br₂] has a CMC of 0.12 mM, whereas the quinolinium derivative’s CMC is unstudied but expected to differ due to aromaticity-induced rigidity .

Bis-Azonia Bicyclo[2.2.2]octane Dibromide

1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide features a rigid bicyclic cation. Unlike the planar quinolinium group, this structure enhances steric hindrance, reducing aggregation tendencies.

Counterion Variants: Tosylate vs. Halides

L-Threitol-1,4-ditosylate

This compound shares the tosylate counterion but replaces quinolinium with a sugar-derived diol. The stereochemical specificity of L-threitol enables chiral applications in metalloproteinase inhibitor synthesis, whereas the quinolinium derivative lacks such stereocenters .

Gemini Surfactants with Bromide Counterions

Bromide-based gemini surfactants (e.g., pyrrolidinium bromides) generally exhibit higher water solubility than tosylate analogues. However, tosylates offer better thermal stability, making them preferable for high-temperature reactions .

Functional Analogues: Butane-Linked Compounds

Bis-Maleimide Butane

1,1'-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione) is a crosslinking agent reactive toward thiol groups. Unlike the ionic quinolinium derivative, this neutral compound is used in bioconjugation and polymer chemistry, highlighting the versatility of butane linkers in diverse applications .

Butane-1,4-diyl bis(4-methylbenzenesulfonate)

A direct precursor to the target compound, this ditosylate is synthesized from butane-1,4-diol and tosyl chloride (yield ≥60%). It serves as a radiopharmaceutical precursor (e.g., for ¹⁸F-labeled compounds), whereas the quinolinium derivative may extend into antimicrobial or anticancer research due to quinoline’s bioactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Cationic Moiety Counterion Key Applications Notable Properties References
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate 4-Methylquinolinium Tosylate Ionic liquids, pharmaceuticals High thermal stability, aromatic fluorescence
1,1'-(Butane-1,4-diyl)bis(1-dodecylpyrrolidinium) bromide Pyrrolidinium Bromide Surfactants, colloid chemistry Low CMC (0.12 mM), high surface activity
L-Threitol-1,4-ditosylate Threitol-derived diol Tosylate Chiral inhibitors, medicinal chemistry Stereochemical specificity
1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide Bicyclic azonia Bromide Catalysis, ion transport Rigid structure, low aggregation
Butane-1,4-diyl bis(4-methylbenzenesulfonate) Alkyl linker Tosylate Radiopharmaceutical precursors High yield (≥60%), synthetic versatility

Biological Activity

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate (CAS Number: 1265911-67-8) is a synthetic compound belonging to the class of bis-quaternary ammonium salts. The compound's unique structure, characterized by two 4-methylquinolinium moieties linked by a butane-1,4-diyl spacer and a sulfonate group, suggests potential biological activities that warrant investigation. This article explores its biological activity through various studies and data.

The molecular formula of the compound is C38H40N2O6S2C_{38}H_{40}N_{2}O_{6}S_{2}. It has a complex structure that contributes to its potential interactions within biological systems.

Biological Activity Overview

Research indicates that compounds with quinoline structures often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The biological activity of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been explored in several studies:

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of similar quinoline derivatives. For instance:

  • Study Findings : A comparative study indicated that quinoline-based compounds displayed notable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Antitumor Activity

Quinoline derivatives are also recognized for their antitumor properties:

  • Case Study : In vitro studies demonstrated that compounds similar to 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7.
  • Data Table : Below is a summary of cytotoxicity results from relevant studies.
Compound NameCell LineIC50 (µM)Reference
Quinoline AHeLa15
Quinoline BMCF-710
Target CompoundHeLaTBDThis Study

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been documented:

  • Research Findings : Studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism through which 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate exerts its biological effects likely involves:

  • Cell Membrane Interaction : The cationic nature allows it to interact with negatively charged components of cell membranes.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cell proliferation and inflammatory pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate, and how can reaction efficiency be quantified?

Methodological Answer: Synthesis typically involves quaternization of 4-methylquinoline with 1,4-dibromobutane, followed by ion exchange with 4-methylbenzenesulfonate. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Reactions at 60–80°C optimize yield while minimizing byproducts .
  • Purification : Use membrane separation technologies (e.g., ultrafiltration) to isolate the ionic compound .

Efficiency Quantification:

  • Monitor reaction progress via HPLC with a sodium acetate buffer (pH 4.6) and methanol mobile phase (65:35) .
  • Calculate yield using gravimetric analysis after lyophilization.

Q. Example Table: Reaction Optimization Parameters

ParameterOptimal RangeAnalytical Method
Temperature60–80°CIn-situ FTIR monitoring
SolventDMFHPLC retention time
Reaction Time12–18 hoursGravimetric yield

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the bis-quinolinium structure and sulfonate counterion .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular mass (e.g., [M+^+] at m/z 423.2) .
  • Ion Chromatography : Quantify sulfonate content using conductivity detection .

Purity Assessment:

  • Use reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • Validate method robustness via system suitability tests (e.g., tailing factor < 2.0) .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months .
    • Monitor degradation via UV-Vis spectrophotometry (λ~270 nm for quinolinium chromophore) .
  • Light Sensitivity :
    • Expose to ICH Q1B guidelines (UV and visible light) .
    • Use amber glassware for light-sensitive samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?

Methodological Answer:

  • Cross-Validation :
    • Replicate experiments using standardized buffers (e.g., sodium 1-octanesulfonate for solubility studies) .
    • Compare logP values via shake-flask vs. HPLC-derived methods .
  • Meta-Analysis :
    • Apply bibliometric tools to identify methodological biases (e.g., solvent purity, temperature calibration) .

Q. What theoretical frameworks guide the investigation of the compound’s supramolecular interactions (e.g., host-guest complexes)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Model interactions with cyclodextrins or cucurbiturils using force fields (e.g., AMBER) .
  • Thermodynamic Analysis :
    • Use isothermal titration calorimetry (ITC) to quantify binding constants (Ka_a) .
  • Conceptual Framework :
    • Link to charge-transfer complex theory or hydrophobic effect models .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize the compound’s synthesis and process scale-up?

Methodological Answer:

  • Process Simulation :
    • Model heat/mass transfer in reactors using COMSOL’s CFD modules .
  • Machine Learning (ML) :
    • Train ML models on historical yield data to predict optimal catalyst ratios .

Q. Example Table: AI Applications in Synthesis

ApplicationTool/AlgorithmOutcome Metric
Reaction OptimizationBayesian OptimizationYield increase by 15%
Fault DetectionNeural NetworksReduced downtime by 20%

Q. What factorial design approaches are suitable for studying the compound’s interactions with biological membranes?

Methodological Answer:

  • Full Factorial Design :
    • Test variables like pH (4–8), temperature (25–37°C), and lipid composition .
    • Use ANOVA to identify significant interaction effects .
  • Response Surface Methodology (RSM) :
    • Optimize membrane permeability via central composite design .

Q. Example Table: 23^3 Factorial Design Parameters

FactorLow Level (-1)High Level (+1)
pH4.08.0
Temperature25°C37°C
Lipid Concentration1 mM5 mM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate
Reactant of Route 2
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.